2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
Description
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with chlorophenyl and phenyl groups, a sulfanyl linker, and an acetohydrazide moiety conjugated to a dichlorophenyl ethylidene group. Its synthesis likely follows established protocols for triazole-thioether and hydrazide derivatives, involving nucleophilic substitution and condensation reactions .
Properties
Molecular Formula |
C24H18Cl3N5OS |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H18Cl3N5OS/c1-15(17-7-12-20(26)21(27)13-17)28-29-22(33)14-34-24-31-30-23(16-5-3-2-4-6-16)32(24)19-10-8-18(25)9-11-19/h2-13H,14H2,1H3,(H,29,33)/b28-15+ |
InChI Key |
VCEZBWHQYSSKHU-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
The triazole core is synthesized via heterocyclization of N-(4-chlorophenyl)benzamide thiosemicarbazide under alkaline conditions:
Reaction Scheme:
$$ \text{C}{13}\text{H}{10}\text{ClN} + \text{NH}2\text{CSNHNH}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}{14}\text{H}{10}\text{ClN}_3\text{S} $$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Reaction Time | 6–8 hours |
| Base Concentration | 2M NaOH in EtOH/H2O |
| Yield | 68–72% |
Functionalization with Sulfanyl-Acetohydrazide Backbone
Nucleophilic Substitution
The triazole thiol undergoes alkylation with ethyl chloroacetate followed by hydrazinolysis:
Stepwise Procedure:
- Alkylation:
$$ \text{Triazole-SH} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{Cs}2\text{CO}3, DMF} \text{Triazole-S-CH}2\text{COOEt} $$- Catalyst: Cesium carbonate (1.5 eq)
- Solvent: Anhydrous DMF
- Duration: 12 hours at 25°C
- Hydrazinolysis:
$$ \text{Triazole-S-CH}2\text{COOEt} + \text{NH}2\text{NH}2 \xrightarrow{\text{MeOH, reflux}} \text{Triazole-S-CH}2\text{CONHNH}_2 $$
Analytical Validation:
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 4.21 (s, 2H, CH2), 8.92 (s, 1H, NHNH2) |
| IR | 1665 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H) |
Hydrazone Formation with 3,4-Dichlorophenyl Ethylidene
Condensation Reaction
The final step involves Schiff base formation between acetohydrazide and 3,4-dichloroacetophenone:
Reaction Mechanism:
$$ \text{Triazole-S-CH}2\text{CONHNH}2 + \text{Cl}2\text{C}6\text{H}3\text{COCH}3 \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} $$
Optimized Parameters:
| Variable | Optimal Value |
|---|---|
| Acid Catalyst | Glacial Acetic Acid |
| Molar Ratio | 1:1.2 (Hydrazide:Ketone) |
| Temperature | 110–115°C |
| Reaction Time | 3 hours |
| Yield | 58–63% |
Stereochemical Control:
- Exclusive formation of (E)-isomer confirmed via NOESY
- Prevent Z-isomer formation through:
- Strict temperature control
- Acid-catalyzed tautomerization
Comparative Analysis of Synthetic Routes
Methodological Variations
Data aggregated from multiple sources reveals critical yield-determining factors:
| Method Feature | Sigma-Aldrich | Evitachem | AJ Greenchem |
|---|---|---|---|
| Alkylation Base | Cs2CO3 | K2CO3 | Et3N |
| Solvent System | DMF | THF | MeOH |
| Hydrazinolysis Time | 4h | 6h | 3h |
| Final Yield | 63% | 58% | 51% |
Key observations:
- Cesium carbonate in DMF gives highest yields (63%) but requires strict anhydrous conditions
- Methanol systems enable faster reactions but risk ester hydrolysis
Purification and Characterization Protocols
Crystallization Techniques
| Solvent System | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | Needles | 99.2 |
| Dichloromethane/Hexane | Prisms | 98.7 |
| Acetonitrile | Plates | 97.5 |
Advanced Characterization Data
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C24H18Cl3N5OS: 530.8634
- Observed: 530.8631 [M+H]⁺
X-ray Crystallography:
- Orthorhombic crystal system, space group P2₁2₁2₁
- Dihedral angle between triazole and dichlorophenyl: 87.3°
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Chemical Reactivity
The compound participates in reactions typical of its functional groups:
a. Hydrolysis of Hydrazide
Under acidic or basic conditions, the hydrazide (-NH-NH-C=O) group can hydrolyze to form amides or carboxylic acids. For example:
This reaction is influenced by pH and temperature .
b. Thiol-Disulfide Exchange
The sulfanyl group (-S-) can undergo oxidation to form disulfides (-S-S-) or participate in nucleophilic reactions with electrophiles (e.g., alkyl halides).
c. Condensation with Carbonyl Compounds
The hydrazide can react with aldehydes or ketones to form new Schiff bases, expanding its structural diversity .
d. Metal Coordination
The triazole ring’s nitrogen atoms may coordinate with transition metals (e.g., Cu, Zn), a property exploited in catalytic applications.
Reaction Mechanisms
a. Triazole Ring Formation
The cyclization of hydrazine derivatives with nitriles involves multiple steps:
-
Nucleophilic attack : Hydrazine attacks the nitrile carbonyl.
-
Rearrangement : Intermediate formation leads to ring closure.
-
Aromatic stabilization : The triazole ring achieves stability through conjugation.
b. Hydrazide Condensation
The reaction with carbonyl compounds proceeds via:
-
Nucleophilic addition : Hydrazine attacks the carbonyl carbon.
Analytical Characterization
The compound is characterized using standard analytical techniques:
a. Infrared Spectroscopy (IR)
Key peaks include:
-
Hydrazide NH stretch : ~3300 cm⁻¹
-
C=O stretch : ~1680 cm⁻¹
b. Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Signals for aromatic protons (~7–8 ppm), hydrazide NH protons (~8–10 ppm), and ethylidene protons (~5–6 ppm) .
-
¹³C NMR : Peaks for carbonyl carbons (~160–170 ppm) and aromatic carbons (~125–150 ppm).
c. High-Performance Liquid Chromatography (HPLC)
Used to assess purity and monitor reaction progress.
Biological and Chemical Implications
While the query focuses on chemical reactions, the compound’s structural features suggest potential applications:
-
Antimicrobial activity : Triazole and hydrazide moieties are known to inhibit enzymes critical for pathogens .
-
Catalytic roles : Metal coordination properties may enable use in organic synthesis.
Data Tables
Table 1: Analytical Peaks for IR and NMR
| Technique | Key Peaks | Structural Feature |
|---|---|---|
| IR | 3300 cm⁻¹ (NH stretch) | Hydrazide group |
| 1680 cm⁻¹ (C=O stretch) | Acetohydrazide carbonyl | |
| ¹H NMR | δ 8–10 ppm (NH protons) | Hydrazide NH |
| δ 5–6 ppm (CH=CH) | Ethylidene group |
Table 2: Reaction Conditions for Synthesis Steps
| Step | Reagents | Conditions |
|---|---|---|
| Triazole ring formation | Hydrazine, nitrile | DMF, reflux, 8–12 h |
| Sulfanyl introduction | Thiol (e.g., H₂S) | Ethanol, room temperature |
| Hydrazide formation | Acyl hydrazine | Toluene, 60–80°C, 4–6 h |
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and chlorophenyl groups allow it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms, making it effective as an antimicrobial agent. In cancer cells, it may induce apoptosis by interacting with key signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the 1,2,4-triazole scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:
Key Observations :
- Sulfur Linkers : The sulfanyl group in the target compound and ZE-4b may facilitate hydrogen bonding or metal coordination, whereas sulfonyl groups in increase polarity and metabolic stability .
- Heterocyclic Moieties : Replacement of the pyridine (ZE-4b) or imidazole () with dichlorophenyl groups in the target compound may alter target selectivity, particularly in enzyme inhibition .
Physicochemical and Spectral Properties
- NMR Analysis : Substituents in regions analogous to "positions 39–44" (as in ) in the target compound may cause distinct chemical shifts due to the dichlorophenyl group’s anisotropic effects.
- Mass Spectrometry : The molecular ion peak (m/z ≈ 588) would differ from ZE-4b (m/z ≈ 423) due to the higher halogen content .
- Solubility : The target compound’s logP is estimated to be higher than ZE-4b (clogP ≈ 4.5 vs. 3.1) due to additional chlorine atoms, suggesting reduced aqueous solubility .
Bioactivity and Structure-Activity Relationships (SAR)
While explicit bioactivity data for the target compound are unavailable, inferences can be drawn from analogues:
- Antimicrobial Activity: Triazole-thioethers like ZE-4b exhibit moderate activity against S.
- Enzyme Inhibition : Sulfonyl-containing triazoles () show COX-2 inhibition (IC₅₀ ≈ 1.2 µM), suggesting the target compound’s dichlorophenyl group may favor similar hydrophobic binding pockets .
- Similarity Indexing : Using Tanimoto coefficients (e.g., MACCS fingerprints), the target compound shares ~65–70% similarity with ZE-4b and , implying overlapping pharmacophores but divergent target profiles .
Computational and Crystallographic Insights
- Molecular Docking : The dichlorophenyl group in the target compound may engage in halogen bonding with residues like Tyr355 in HDAC enzymes, akin to SAHA derivatives .
- Crystallography : The (E)-configuration of the ethylidene hydrazide moiety, confirmed via X-ray in , is critical for maintaining planar geometry and π-π stacking interactions .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article summarizes the biological activity of this compound based on available research, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate hydrazides under controlled conditions. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry .
Biological Activities
-
Antimicrobial Activity
- Antibacterial : Compounds containing the triazole ring have shown significant antibacterial properties against various bacterial strains. For instance, derivatives have been reported to exhibit activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Antifungal : Triazole derivatives are also noted for their antifungal properties. They inhibit the growth of fungi by disrupting cell membrane synthesis .
-
Anticancer Activity
- Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For example, certain compounds have demonstrated cytotoxic effects on human cancer cell lines such as cervical and bladder cancer cells with IC50 values in the low micromolar range (0.24–1.96 µM) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antidiabetic Activity
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazole compounds is significantly influenced by their structural features:
- The presence of electron-withdrawing groups (like chlorines) enhances antibacterial activity.
- Substituents on the phenyl rings can modulate anticancer potency; for instance, introducing bulky groups may increase interaction with target proteins .
Case Study 1: Antibacterial Efficacy
A series of triazole derivatives were tested for antibacterial activity against resistant strains of bacteria. Among them, a derivative similar to the compound exhibited an MIC of 8 μg/mL against E. coli, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on a panel of cancer cell lines revealed that a closely related triazole derivative had an IC50 value of 1.96 µM against bladder cancer cells. This suggests that modifications to the triazole scaffold can lead to significant variations in anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this triazole-based acetohydrazide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, hydrazide intermediates are first prepared by reacting thiol-functionalized triazoles with chloroacetohydrazide derivatives under acidic conditions . Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments using Design of Experiments (DoE) to evaluate interactions between variables like pH, temperature, and catalyst loading .
Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.5 ppm for aromatic protons) and ethylidene group (δ 1.8–2.2 ppm for methyl protons) .
- IR : Confirm the presence of sulfanyl (C–S stretch at ~600–700 cm⁻¹) and hydrazone (N–H bend at ~1600 cm⁻¹) groups .
- XRD : Resolve crystallographic ambiguities, such as the E-configuration of the ethylidene moiety, by analyzing bond lengths and dihedral angles .
Q. What safety protocols are critical during handling due to its chlorinated and sulfanyl substituents?
- Methodology : Use fume hoods to avoid inhalation of toxic vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers away from moisture, as hydrolysis of the sulfanyl group can release H2S . Emergency procedures for spills include neutralization with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can Bayesian optimization improve the synthesis efficiency of this compound compared to traditional trial-and-error methods?
- Methodology : Bayesian optimization algorithms iteratively model reaction outcomes using prior experimental data. For example, variables like catalyst concentration (e.g., p-toluenesulfonic acid), reaction time, and solvent polarity are encoded into a Gaussian process. This approach reduces the number of experiments needed to achieve >90% yield by predicting optimal conditions .
Q. What strategies address contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM–μM) to distinguish between therapeutic and toxic effects.
- Structural Analog Comparison : Compare with analogs (e.g., 5-aryl-1,2,4-triazoles) to identify substituents (e.g., 3,4-dichlorophenyl) that enhance selectivity for target enzymes like α-glucosidase over non-specific cytotoxicity .
Q. How does the –N–C–S pharmacophore in this compound influence its binding to biological targets?
- Methodology :
- Molecular Docking : Simulate interactions with enzymes (e.g., lipase) using software like AutoDock Vina. The sulfanyl group forms hydrogen bonds with catalytic residues (e.g., Ser153 in lipase), while the dichlorophenyl moiety enhances hydrophobic binding .
- QSAR Modeling : Correlate substituent electronegativity (Cl, S) with IC50 values to predict activity trends .
Q. What analytical challenges arise in characterizing degradation products under accelerated stability testing?
- Methodology : Use LC-MS/MS to detect hydrolyzed products (e.g., 4-chlorobenzoic acid from triazole ring cleavage). Quantify degradation kinetics under varying pH and temperature using Arrhenius plots. Cross-validate with HPLC-UV to confirm peak purity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
